benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is a complex organic compound with a molecular formula of C34H32N2O3. This compound is known for its intricate structure, which includes multiple aromatic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate . The resulting acid reacts with (diphenylmethylene)hydrazine to form 2-[(diphenylmethylene)hydrazono]-5,5-dimethyl-4-oxohexanoic acid. This intermediate undergoes intramolecular cyclization under the action of propionic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. Typically, such compounds are produced in research laboratories under controlled conditions rather than on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Industry: While not widely used industrially, its unique structure makes it of interest for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds
N-(DIPHENYLMETHYLENE)-1-PHENYLMETHANAMINE: This compound shares a similar hydrazono group but differs in its overall structure and functional groups.
BENZHYDRYLIDENE-BENZYL-AMINE: Another compound with a similar core structure but different substituents.
Uniqueness
BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H32N2O3 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
benzyl (2E)-2-(benzhydrylidenehydrazinylidene)-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C34H32N2O3/c1-34(38)22-29(26-16-8-3-9-17-26)31(33(37)39-24-25-14-6-2-7-15-25)30(23-34)35-36-32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29,31,38H,22-24H2,1H3/b35-30+ |
InChI Key |
GLLPVBBUJQBTSD-WUZYOQQESA-N |
Isomeric SMILES |
CC1(CC(C(/C(=N/N=C(C2=CC=CC=C2)C3=CC=CC=C3)/C1)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
CC1(CC(C(C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C1)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.